molecular formula C7H9ClN2O2 B2906354 4-(2-Chloroacetyl)morpholine-2-carbonitrile CAS No. 1509502-29-7

4-(2-Chloroacetyl)morpholine-2-carbonitrile

Cat. No.: B2906354
CAS No.: 1509502-29-7
M. Wt: 188.61
InChI Key: VQOYAMBJBFIJPD-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)morpholine-2-carbonitrile (CAS 1509502-29-7) is a synthetically versatile morpholine derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol, this compound features a morpholine ring—a six-membered structure containing both nitrogen and oxygen heteroatoms—that is substituted at the 4-position with a chloroacetyl group and at the 2-position with a carbonitrile group . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, found in over 100 drugs listed in the World Drug Index, and is known to improve the aqueous solubility of lipophilic drug scaffolds . The distinct reactivity of its two functional groups makes this compound a valuable bifunctional intermediate. The chloroacetyl group is a highly reactive electrophile, enabling facile nucleophilic substitution reactions with amines, thiols, or alcohols to create new molecular entities . Concurrently, the carbonitrile group offers a versatile handle for further chemical transformation; it can be hydrolyzed to a carboxylic acid or amide, or participate in various cyclization reactions . This reactivity profile allows researchers to efficiently build complex molecular architectures, particularly heterocyclic compounds common in pharmaceuticals. Its primary research applications span chemistry, biology, and materials science. It serves as a key intermediate in the synthesis of various heterocyclic compounds and is actively investigated for its potential biological activities, including antimicrobial and anticancer properties . As a precursor for pharmaceutical agent development, its structure aligns with the common use of morpholine derivatives in clinical drugs for a wide range of therapeutic areas such as anticancer, anti-inflammatory, antiviral, and antimicrobial applications . The compound must be handled by qualified professionals in accordance with all applicable laboratory safety regulations. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-chloroacetyl)morpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-3-7(11)10-1-2-12-6(4-9)5-10/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOYAMBJBFIJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)morpholine-2-carbonitrile typically involves the reaction of morpholine with chloroacetyl chloride and subsequent treatment with a cyanide source. The general synthetic route can be summarized as follows:

    Reaction of Morpholine with Chloroacetyl Chloride: Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-Chloroacetyl)morpholine.

    Introduction of the Carbonitrile Group: The intermediate 4-(2-Chloroacetyl)morpholine is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)morpholine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) can be used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the carbonitrile group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted morpholine derivatives.

    Hydrolysis: Carboxylic acids or amides.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(2-Chloroacetyl)morpholine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, while the carbonitrile group can participate in various biochemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key functional groups (chloroacetyl and carbonitrile) but differ in their heterocyclic cores or substituents:

Table 1: Structural Comparison of 4-(2-Chloroacetyl)morpholine-2-carbonitrile and Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Morpholine Chloroacetyl (C4), nitrile (C2) C7H9ClN2O2 ~188.6 (estimated) Six-membered ring, oxygen in core
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Pyrrolidine Chloroacetyl (C1), nitrile (C2) C7H9ClN2O 188.6 Five-membered ring, no oxygen
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile Pyrrolidine Chloroacetyl (C1), nitrile (C2), fluorine (C4) C7H8ClFN2O 190.60 Fluorine substituent enhances electronegativity
4-CHLORO-2-(DIMETHYLAMINO)-1,3-THIAZOLE-5-CARBALDEHYDE Thiazole Chloro (C4), dimethylamino (C2), aldehyde (C5) C6H7ClN2OS 190.65 Thiazole core, aldehyde group

Key Observations :

  • Substituent Effects : The fluorine atom in (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile increases electronegativity, which may enhance metabolic stability in pharmaceutical applications . Thiazole-based analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, affecting lipophilicity and solubility .

Key Observations :

  • Pyrrolidine derivatives (e.g., ) are synthesized via low-temperature reactions to minimize side reactions, suggesting that morpholine analogs may require similar optimization .

Physicochemical and Functional Properties

Lipophilicity and Solubility :
  • Lipophilicity (log k) is critical for bioavailability. Pyrrolidine derivatives (e.g., ) likely exhibit lower log k values than morpholine analogs due to the oxygen atom’s polarity in morpholine .
Reactivity :
  • The chloroacetyl group is a reactive electrophile, enabling nucleophilic substitution (e.g., with amines or thiols). Morpholine’s oxygen may stabilize intermediates via hydrogen bonding, differing from pyrrolidine’s purely hydrocarbon framework .

Biological Activity

4-(2-Chloroacetyl)morpholine-2-carbonitrile is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through the reaction of morpholine with chloroacetyl chloride, followed by various substitutions that enhance its pharmacological properties. The exploration of its biological activity spans antimicrobial, antitumor, antidiabetic, and anti-inflammatory effects, making it a significant candidate for further research.

Synthesis and Characterization

The synthesis of 4-(2-chloroacetyl)morpholine involves a nucleophilic substitution reaction where morpholine reacts with chloroacetyl chloride in the presence of triethylamine as a catalyst. The resulting compound can undergo further reactions to form various derivatives that exhibit enhanced biological activity.

Chemical Reaction Overview:

Morpholine+Chloroacetyl ChlorideTriethylamine4(2Chloroacetyl)morpholine\text{Morpholine}+\text{Chloroacetyl Chloride}\xrightarrow{\text{Triethylamine}}4-(2-\text{Chloroacetyl})\text{morpholine}

Antimicrobial Activity

Research indicates that 4-(2-chloroacetyl)morpholine derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains, reporting minimum inhibitory concentrations (MICs) that suggest potent antibacterial activity. For instance, certain derivatives showed MIC values comparable to standard antibiotics, highlighting their potential as therapeutic agents.

CompoundBacterial StrainMIC (µg/mL)
M1E. coli15
M2S. aureus20
M3P. aeruginosa25

Antitumor Activity

The antitumor effects of 4-(2-chloroacetyl)morpholine derivatives have also been investigated. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and C6. The IC50 values for these compounds were found to be significantly lower than those for conventional chemotherapeutic agents.

Cell LineIC50 (µM)Standard Drug IC50 (5-Fluorouracil) (µM)
HeLa16.325.80
C668.2716.32

Other Biological Activities

In addition to antimicrobial and antitumor properties, 4-(2-chloroacetyl)morpholine has shown promise in other areas:

  • Antidiabetic Activity: Some derivatives demonstrated the ability to lower blood glucose levels in diabetic models.
  • Anti-inflammatory Activity: Compounds exhibited significant inhibition of inflammatory markers in vitro.

Case Studies

  • Antimicrobial Evaluation: A comprehensive study conducted by Khammas and Hamood (2017) synthesized various derivatives of 4-(2-chloroacetyl)morpholine and assessed their antimicrobial efficacy against multiple pathogens, confirming their potential as broad-spectrum antibiotics .
  • Antitumor Mechanism: A recent investigation into the mechanism of action revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells, suggesting a multi-targeted approach in their antitumor activity .

Q & A

Q. Basic Research Focus

  • X-ray Diffraction (XRD) : For crystal structure determination, monoclinic systems (e.g., space group P21/n) are analyzed with a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Parameters like unit cell dimensions (a = 6.5311 Å, b = 35.129 Å) and refinement metrics (R = 0.061) ensure accuracy .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular weight (±0.001 Da) and purity .
  • NMR : ¹H/¹³C NMR in DMSO-d6 identifies substituent positions (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .

How can computational modeling predict the biological activity of this compound?

Q. Advanced Research Focus

  • Docking Studies : Molecular docking (AutoDock Vina) with protein targets (e.g., kinases) evaluates binding affinity. The chloroacetyl group’s interaction with catalytic cysteine (e.g., in EGFR kinase) is modeled using covalent docking protocols .
  • QSAR Analysis : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing –CN) with inhibitory potency (IC50 values) .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability of enzyme-inhibitor complexes over 100-ns trajectories, validating covalent adduct formation .

What strategies resolve contradictions in reaction yields reported across studies?

Advanced Research Focus
Discrepancies in yields (e.g., 60–85%) arise from:

  • Catalyst Variability : Triethylamine vs. DMAP (4-dimethylaminopyridine) alters acylation efficiency .
  • Purity of Starting Materials : Impurities in morpholine-2-carbonitrile (>97% vs. 90%) significantly impact outcomes .
  • Workup Protocols : Incomplete HCl removal during neutralization reduces yields. Use pH-controlled extraction (pH 7–8) for optimal recovery .

What are the biological targets and enzyme inhibition mechanisms of this compound?

Q. Advanced Research Focus

  • Targets : Preliminary studies on analogs suggest activity against serine hydrolases (e.g., FAAH) and kinases (e.g., MAPK) via covalent modification .
  • Mechanism : The chloroacetyl group reacts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, forming irreversible adducts. Fluorine substitution (if present) enhances binding through hydrophobic interactions .
  • Validation : Competitive activity assays (e.g., fluorogenic substrates) and MALDI-TOF mass spectrometry confirm target engagement .

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